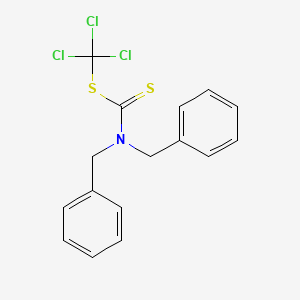
Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester is a chemical compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester typically involves the reaction of carbamodithioic acid with trichloromethyl esters. The reaction conditions often require the presence of a base to facilitate the formation of the ester bond. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to ensure the solubility of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific requirements of the end-use application. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
化学反应分析
Types of Reactions
Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reaction conditions may vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: Thiols and other reduced forms are the primary products of reduction reactions.
Substitution: The major products of substitution reactions depend on the nucleophile used and can include various substituted esters or amides.
科学研究应用
Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various dithiocarbamate derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: The compound is used in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
作用机制
The mechanism of action of carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antimicrobial or antifungal agent, where it disrupts the normal functioning of microbial enzymes.
相似化合物的比较
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, bis(phenylmethyl)-, methyl ester
- Carbamodithioic acid, bis(phenylmethyl)-, ethyl ester
Uniqueness
Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
91631-92-4 |
|---|---|
分子式 |
C16H14Cl3NS2 |
分子量 |
390.8 g/mol |
IUPAC 名称 |
trichloromethyl N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/C16H14Cl3NS2/c17-16(18,19)22-15(21)20(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
YJURXROJEYMQHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


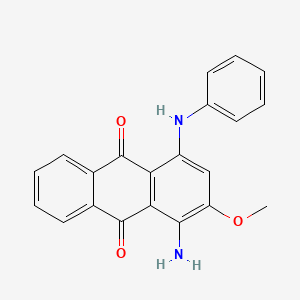
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
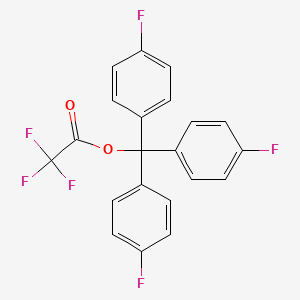

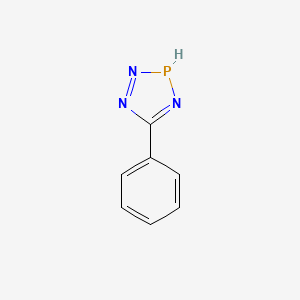
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
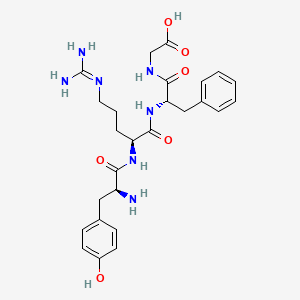
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
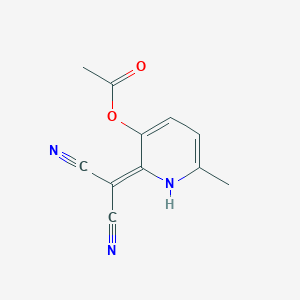
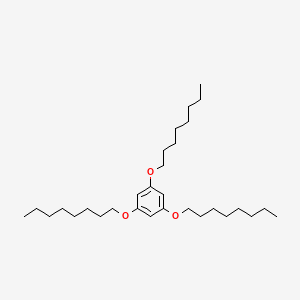
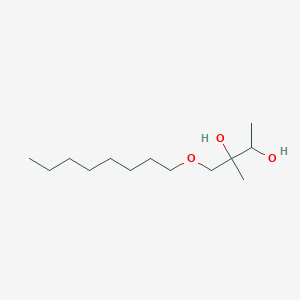
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
